![molecular formula C14H16O2 B14432392 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one CAS No. 81980-02-1](/img/structure/B14432392.png)
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-4-phenyl-3-oxabicyclo[410]heptan-2-one is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the oxidation of cyclohexene using dendritic complexes, which results in the formation of the desired oxabicyclo compound . The reaction conditions often include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the oxirane ring, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex bicyclic structures, while reduction can result in the opening of the oxirane ring.
科学的研究の応用
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: Used as a substrate to investigate the specificity of various reductases.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Explored as an analog for anticapsin, a compound with potential therapeutic properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can affect enzyme activity and other cellular processes.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A similar compound with a simpler structure and different reactivity.
7-Oxabicyclo[2.2.1]heptane: Known for its use in Diels-Alder reactions and polymer synthesis.
Piperitone oxide: Another bicyclic compound with an oxirane ring, used in fragrance and flavor industries.
Uniqueness
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and dimethyl substitution make it a valuable compound for studying various chemical reactions and biological interactions.
特性
CAS番号 |
81980-02-1 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
7,7-dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C14H16O2/c1-14(2)10-8-11(16-13(15)12(10)14)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3 |
InChIキー |
SSZSXKYQFDJMMY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1C(=O)OC(C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


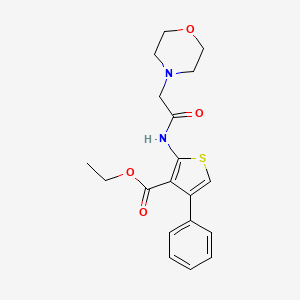
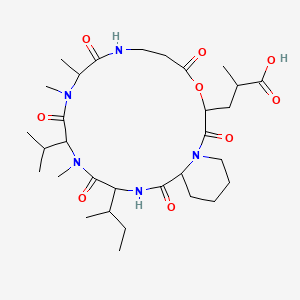
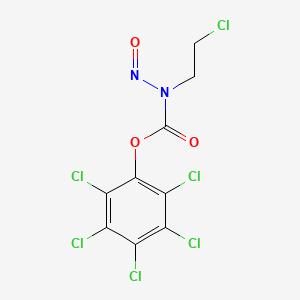

![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
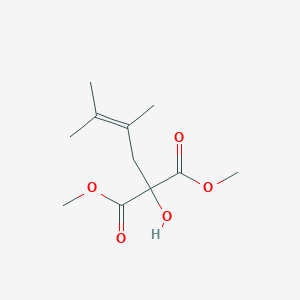

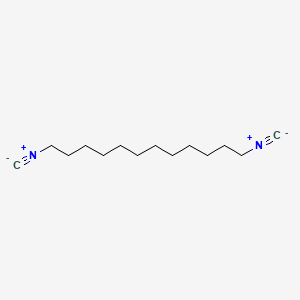
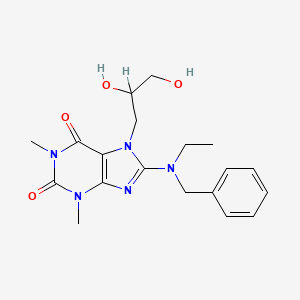
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)

![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
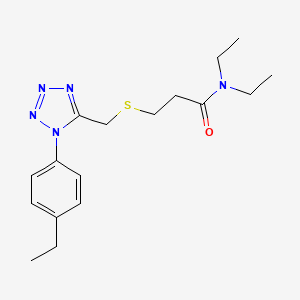
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
